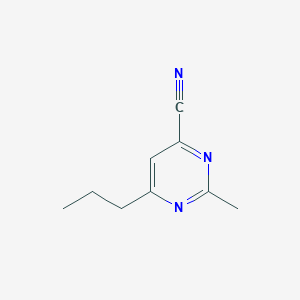
6-n-Propyloxy-2-naphthylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-N-PROPYLOXY-2-NAPHTHYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of the naphthyl group enhances its reactivity and selectivity in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-N-PROPYLOXY-2-NAPHTHYLZINC BROMIDE typically involves the reaction of 6-N-PROPYLOXY-2-NAPHTHYL bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-N-PROPYLOXY-2-NAPHTHYL bromide+Zn→6-N-PROPYLOXY-2-NAPHTHYLZINC BROMIDE
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors equipped with inert gas systems are used to maintain an oxygen-free environment. The reaction conditions, such as temperature and concentration, are optimized to ensure high yield and purity. The product is then purified using standard techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-N-PROPYLOXY-2-NAPHTHYLZINC BROMIDE undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the zinc atom.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts, with the reaction carried out in an inert atmosphere at moderate temperatures.
Substitution Reactions: Common reagents include alkyl halides or aryl halides, with the reaction often conducted in THF or other suitable solvents.
Major Products
Negishi Coupling: Produces biaryl compounds or other complex organic molecules.
Substitution Reactions: Results in the formation of substituted naphthyl derivatives.
Scientific Research Applications
6-N-PROPYLOXY-2-NAPHTHYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules, natural products, and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-N-PROPYLOXY-2-NAPHTHYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets include organic halides, which react with the organozinc reagent to form the desired products.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthylmagnesium bromide
- 2-Naphthylmagnesium bromide
- Phenylmagnesium bromide
Comparison
6-N-PROPYLOXY-2-NAPHTHYLZINC BROMIDE is unique due to the presence of the naphthyl group, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to similar organomagnesium compounds, organozinc reagents like this compound offer better functional group tolerance and milder reaction conditions, making them more suitable for complex synthetic applications.
Properties
Molecular Formula |
C13H13BrOZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);6-propoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C13H13O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h4-8,10H,2,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GGQRBGNWDVQBCA-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


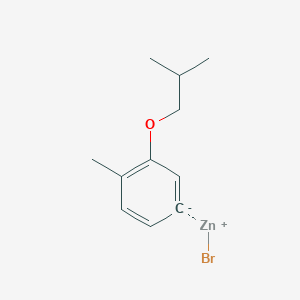
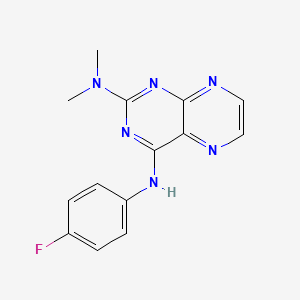
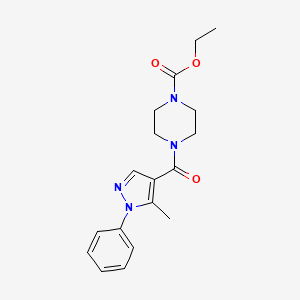
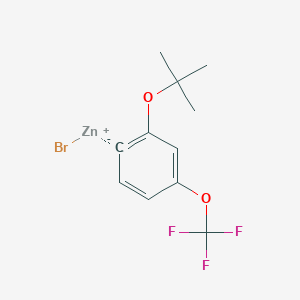
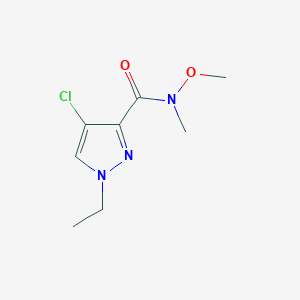
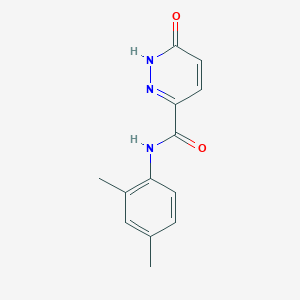
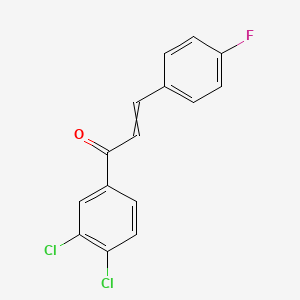
![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
![N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14871814.png)
![4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14871816.png)
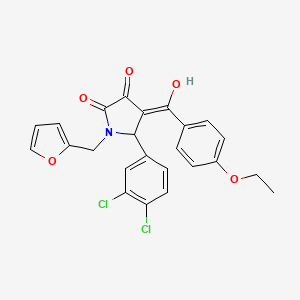
![2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B14871824.png)
